4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate. This nomenclature precisely describes the molecular architecture, beginning with the ethyl ester functionality and systematically identifying each structural component. The compound has been assigned Chemical Abstracts Service registry number 898783-54-5, which serves as its unique chemical identifier in scientific databases. Alternative systematic names include 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone and ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate, both of which accurately represent the molecular structure using different nomenclature conventions.
The compound exists in chemical databases under multiple synonym classifications, including 4-CARBOETHOXY-4'-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOPHENONE, which emphasizes its benzophenone core structure. The Molecular Design Limited number has been assigned as MFCD03841791, providing additional database identification. The systematic identification also includes specific stereochemical descriptors, although the compound does not contain chiral centers, simplifying its structural designation. Database searches reveal consistent identification across multiple chemical information systems, confirming the reliability of the assigned nomenclature and registry numbers.
Properties
IUPAC Name |
ethyl 4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)20-10-8-19(9-11-20)21(25)18-6-4-17(5-7-18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJDRLVEKXTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642965 | |
| Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-54-5 | |
| Record name | Ethyl 4-[4-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{4-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The benzophenone moiety is commonly synthesized by Friedel-Crafts acylation, where an aromatic compound reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3). This step is critical for establishing the ketone functionality central to the benzophenone structure.
- Typical Reaction Conditions:
- Reactants: Aromatic compound (e.g., ethyl 4-(chloromethyl)benzoate) and benzoyl chloride.
- Catalyst: Anhydrous AlCl3.
- Solvent: Anhydrous benzene or toluene.
- Temperature: Reflux conditions (~45-70 °C).
- Time: 8 hours or until completion.
- Workup: Quenching with water or saturated NaCl solution, followed by organic layer separation, drying over anhydrous MgSO4, and purification by column chromatography.
This method yields benzophenone derivatives with purity exceeding 99.5% and yields typically around 55-58% depending on substituents.
Introduction of the Carboethoxy Group
The carboethoxy group (ethyl ester) is introduced either by starting with an ester-functionalized aromatic compound or by esterification of the corresponding acid intermediate. This step ensures the presence of the ethyl ester at the 4-position of the benzophenone ring.
- Common Approach:
- Use ethyl 4-bromobenzoate or ethyl 4-chlorobenzoate as starting materials.
- Friedel-Crafts acylation with benzoyl chloride derivatives.
- Ester groups remain intact under controlled acidic conditions.
This approach avoids harsh conditions that could hydrolyze the ester functionality.
Attachment of the 4-Methylpiperazinomethyl Group
The 4-methylpiperazinomethyl substituent is typically introduced via a nucleophilic substitution reaction on a benzophenone intermediate bearing a suitable leaving group (e.g., chloromethyl or bromomethyl) at the para position.
- Synthetic Route:
- Starting from 4-(chloromethyl)benzophenone derivative.
- Reaction with 1-methylpiperazine under basic or neutral conditions.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Mild heating (50-80 °C).
- Outcome: Formation of the 4'-(4-methylpiperazinomethyl) substituent via nucleophilic displacement.
This step requires careful stoichiometric control and purification to achieve high yield and minimize side products.
Summary of Key Reaction Steps and Conditions
| Step | Reactants/Intermediates | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | Aromatic compound + Benzoyl chloride | AlCl3, reflux in benzene/toluene | 55-58 | >99.5 | Formation of benzophenone core |
| Ester group retention/introduction | Use of ethyl ester-substituted aromatic compounds | Mild acidic conditions | N/A | N/A | Ester group stability critical |
| Nucleophilic substitution | 4-(Chloromethyl)benzophenone + 1-methylpiperazine | DMF/DMSO, mild heat | Variable | High | Formation of 4-methylpiperazinomethyl group |
Research Findings and Industrial Relevance
- The synthetic route involving Friedel-Crafts acylation followed by nucleophilic substitution is scalable and cost-effective, making it suitable for industrial production of this intermediate.
- Purification by column chromatography and control of reaction parameters ensure high purity (>99.5%), critical for pharmaceutical applications.
- The compound’s reactivity towards electrophiles and nucleophiles, due to the benzophenone carbonyl and piperazine nitrogen atoms, allows further functionalization, enhancing its versatility.
- Industrial processes emphasize minimizing hazardous reagents and optimizing catalyst recovery, particularly aluminum chloride, to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Properties
Substituted benzophenones exhibit tunable electronic and chemical reactivity based on substituent type and position. Below is a comparative analysis with key analogs:
*Calculated based on similar analogs in .
Key Observations:
- Electron-Withdrawing Effects : The carboethoxy group in the target compound is less electron-withdrawing compared to halogens (Cl, F, Br) in analogs .
- Solubility: The 4-methylpiperazine group significantly improves aqueous solubility compared to unsubstituted benzophenones or those with non-polar groups .
- Biological Activity : Piperazine-containing analogs (e.g., target compound, ) are prioritized for drug design due to enhanced receptor binding and pharmacokinetics .
Biological Activity
4-Carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It has gained attention in pharmacological research due to its potential biological activities, including its effects on various biological pathways and its possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzophenone core with a carboethoxy group and a piperazine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 336.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound's piperazine moiety may enhance its affinity for certain receptors, influencing various biochemical pathways.
Antitumor Activity
Research indicates that benzophenone derivatives can exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Benzophenone derivatives are also known for their antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in the development of antimicrobial agents.
Neuropharmacological Effects
The presence of the piperazine group suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects, indicating that this compound may influence neurotransmitter systems.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antitumor | Induction of apoptosis in cancer cells |
| Antimicrobial | Activity against bacteria and fungi |
| Neuropharmacological | Potential anxiolytic and antidepressant effects |
Case Studies and Research Findings
- Antitumor Study : A study conducted on various benzophenone derivatives found that those with piperazine substitutions exhibited enhanced cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer therapy using modified benzophenones .
- Antimicrobial Research : Research evaluating the antimicrobial properties of similar compounds revealed that modifications in the chemical structure could lead to increased efficacy against resistant strains of bacteria .
- Neuropharmacology : In animal models, piperazine derivatives have shown promise in reducing anxiety-like behaviors, indicating potential therapeutic applications for mood disorders .
Q & A
Q. What are the optimal synthetic routes for 4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling a 4-carboethoxy benzophenone precursor with a 4-methylpiperazinomethyl group via nucleophilic substitution or amidation. Key steps include:
- Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Use of sodium methoxide as a base for esterification or transesterification reactions, as demonstrated in analogous benzophenone syntheses .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to achieve >90% purity .
- Yield optimization by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for benzophenone:piperazine derivatives) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the piperazine methyl group appears as a singlet at δ ~2.3 ppm, while the carboethoxy group shows a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm effectively separate impurities. Mobile phases like acetonitrile/water (70:30) achieve retention times of ~8–10 minutes .
- Melting Point Analysis : Consistent melting points (e.g., 153–154°C for analogous piperazine derivatives) indicate purity .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation of the piperazine moiety .
- Maintain temperatures below –20°C for long-term stability, as elevated temperatures may hydrolyze the carboethoxy group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties or reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the carboethoxy group’s carbonyl oxygen is a high-electron-density site .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) by docking studies using software like AutoDock Vina. Parameters should include solvation effects (water) and flexible ligand binding .
Q. What structural modifications to the piperazine or ester groups could enhance biological activity or solubility?
- Methodological Answer :
- Piperazine Modifications : Replace the 4-methyl group with bulkier substituents (e.g., benzyl or trifluoromethyl) to improve receptor binding affinity. Monitor changes via SAR studies using radioligand assays .
- Ester Hydrolysis : Convert the carboethoxy group to a carboxylic acid (via base hydrolysis) to increase water solubility. Validate solubility using nephelometry in PBS (pH 7.4) .
Q. How should researchers resolve contradictions in spectral data across synthetic batches?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally validated analogs (e.g., 4'-(4-hydroxyphenyl)piperazine derivatives) to confirm peak assignments .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular weight (e.g., ±0.001 Da accuracy) to confirm stoichiometry .
- Batch Reproducibility Testing : Standardize reaction conditions (e.g., solvent purity, drying time) to minimize variability. Use statistical tools like ANOVA to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
